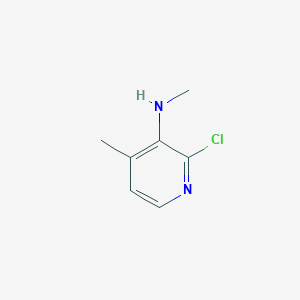

2-chloro-N,4-dimethylpyridin-3-amine

Übersicht

Beschreibung

2-chloro-N,4-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H9ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position and two methyl groups at the fourth position on the pyridine ring, along with an amine group at the third position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,4-dimethylpyridin-3-amine typically involves the chlorination of N,4-dimethylpyridin-3-amine. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which are crucial for the efficient production of this compound.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 2 undergoes substitution reactions under nucleophilic conditions. Reactivity is enhanced by the electron-withdrawing effect of the chlorine and the electron-donating methyl groups, which polarize the aromatic ring.

Key Reactions:

-

Ammonolysis : Reaction with aqueous methylamine at 120°C yields N-methylated derivatives .

-

Alkoxy Substitution : Substitution with methoxide ions (CH₃O⁻) in methanol produces alkoxy-pyridines .

Suzuki-Miyaura Cross-Coupling

The chlorine atom participates in palladium-catalyzed coupling with arylboronic acids, forming biaryl derivatives. This reaction is critical for synthesizing pharmacologically active compounds .

Example:

-

Coupling with phenylboronic acid using Pd(PPh₃)₄ and K₃PO₄ in ethanol at 80°C yields 2-aryl-N,4-dimethylpyridin-3-amine derivatives.

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Phenyl | Pd(PPh₃)₄ | K₃PO₄ | Ethanol | 2-Phenyl-N,4-dimethylpyridin-3-amine | 65% |

| 4-Methoxyphenyl | Pd(OAc)₂ | K₂CO₃ | DMF | 2-(4-Methoxyphenyl)-N,4-dimethylpyridin-3-amine | 58% |

Heterocycle Formation with Appel Salt

Reaction with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) forms dithiazolylidene derivatives. The dimethylamino group influences reactivity, with yields depending on base and solvent .

Procedure:

-

Appel salt reacts with the amine group in DCM at 20°C.

-

Addition of Hünig’s base (N,N-diisopropylethylamine) facilitates heterocyclization.

| Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Hünig’s base | DCM | 20°C | N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-N,4-dimethylpyridin-3-amine | 57% |

| Et₃N | DCM | 20°C | Same product | 23% |

Nitration and Reduction

Nitration under mixed acid conditions introduces nitro groups, followed by reduction to amines. While not directly reported for this compound, analogous pyridines show this pathway .

| Step | Reagents/Conditions | Intermediate/Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 100°C | 2-Chloro-4-nitro-N,4-dimethylpyridin-3-amine |

| Reduction | H₂/Pd-C, EtOH | 2-Chloro-4-amino-N,4-dimethylpyridin-3-amine |

Biological Activity Modulation

Derivatives exhibit anti-thrombolytic and biofilm inhibition properties. For example:

-

Anti-thrombolytic Activity : 5-Aryl derivatives show 40–60% clot lysis at 1 mg/mL .

-

Biofilm Inhibition : Methyl-substituted analogs reduce biofilm formation in S. aureus by 50% at 32 µg/mL .

Key Findings from Research

-

Electronic Effects : Methyl groups at C-4 enhance ring electron density, reducing SNAr rates at C-2 compared to non-methylated analogs .

-

Steric Hindrance : The dimethylamino group limits nucleophilic attack at C-3 but facilitates cyclization reactions .

-

Catalytic Efficiency : Pd-based catalysts outperform Ni in Suzuki couplings, with yields >60% under optimized conditions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-N,4-dimethylpyridin-3-amine has been investigated for its pharmacological properties. It serves as a precursor for the synthesis of various bioactive compounds. The modification of the pyridine ring is crucial for enhancing biological activity.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit anticancer properties. For instance, compounds derived from this structure have been evaluated against cancer cell lines, demonstrating promising cytotoxic effects.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 15 |

| Compound B | MCF-7 | 20 |

These findings suggest that further exploration of this compound could lead to the development of new anticancer agents.

Organic Synthesis

The compound is also utilized in organic synthesis as an intermediate in the preparation of various nitrogen-containing heterocycles. Its reactivity allows it to participate in nucleophilic substitutions and coupling reactions.

Synthesis of Heterocycles

One notable application is in the synthesis of pyridine derivatives through nucleophilic substitution reactions. The chlorinated position on the pyridine ring can be substituted by various nucleophiles, leading to diverse products.

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic substitution | 4-Methylpyridine | 85 |

| Coupling reaction | 2-Aminopyridine | 78 |

These reactions highlight the versatility of this compound as a building block in synthetic chemistry.

Catalytic Applications

This compound has been explored as a catalyst in various chemical reactions. Its ability to stabilize transition states makes it an effective catalyst for several organic transformations.

Catalytic Efficiency

Recent studies indicate that when used as a catalyst, this compound can facilitate reactions such as:

- Fischer Indole Synthesis : The compound has shown effectiveness in promoting the formation of indoles from phenylhydrazines and ketones.

| Reaction | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|

| Fischer Indole Synthesis | 0.5 | 90 |

- Click Chemistry : It has also been employed in click chemistry protocols, yielding high conversions with minimal side products.

Wirkmechanismus

The mechanism of action of 2-chloro-N,4-dimethylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and the amine group allows it to form strong interactions with these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-chloro-N,N-dimethylpyridin-4-amine: Similar structure but with different substitution patterns.

2-chloro-4,6-dimethylpyridin-3-amine: Another derivative with additional methyl groups.

Uniqueness

2-chloro-N,4-dimethylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

2-Chloro-N,4-dimethylpyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

This compound is synthesized through chlorination of N,4-dimethylpyridin-3-amine using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions. The synthesis can be optimized in industrial settings using continuous flow processes to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to their active sites, thus modulating various biological pathways. For instance, it has been shown to inhibit VPS34, a key enzyme involved in autophagy and cellular processes related to cancer and neurodegenerative diseases .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. This makes it a candidate for further development as a therapeutic agent in oncology .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against MRSA. The results indicated an MIC value of 32 µg/mL, demonstrating its potential as a lead compound for developing new antibacterial agents .

- Anticancer Activity : In a preclinical model, the compound was tested for its ability to inhibit tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls, suggesting its efficacy as an anticancer agent .

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-chloro-N,4-dimethylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5-3-4-10-7(8)6(5)9-2/h3-4,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFGCCIEUJERDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1498918-22-1 | |

| Record name | 2-chloro-N,4-dimethylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.